molecular formula C13H9NO2 B1194847 2-Nitrofluorene CAS No. 607-57-8

2-Nitrofluorene

Cat. No.: B1194847
CAS No.: 607-57-8
M. Wt: 211.22 g/mol
InChI Key: XFOHWECQTFIEIX-UHFFFAOYSA-N
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Description

2-Nitrofluorene is a nitrated polycyclic aromatic hydrocarbon, specifically a derivative of fluorene. It is a by-product of combustion processes and is found in environmental pollutants such as diesel exhaust. This compound is classified as an IARC Group 2B carcinogen, indicating it is possibly carcinogenic to humans .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Nitrofluorene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins involved in metabolic processes. One of the primary enzymes that interact with this compound is cytochrome P450, specifically the isoforms cytochrome P450IA1 and cytochrome P450IIB1 . These enzymes catalyze the hydroxylation of this compound, leading to the formation of hydroxylated metabolites. The interaction between this compound and cytochrome P450 enzymes is essential for its metabolic activation and subsequent DNA binding, which contributes to its mutagenic and carcinogenic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage and mutations, particularly through the formation of DNA adducts . These adducts can lead to frameshift mutations and other genetic alterations, impacting cell signaling pathways and gene expression. Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and the production of reactive metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can bind to DNA . This binding leads to the formation of DNA adducts, which can cause mutations and disrupt normal cellular processes. The compound’s ability to induce frameshift mutations is particularly notable, as it can lead to significant genetic alterations . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound’s metabolic clearance and DNA binding increase significantly after treatment with inducers such as β-naphthoflavone . This suggests that the temporal effects of this compound are influenced by the presence of metabolic inducers and the activity of metabolic enzymes. Long-term exposure to this compound can lead to persistent DNA damage and alterations in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild DNA damage and metabolic changes, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of this compound can cause multiple papillomas or squamous-cell carcinomas in animal models, indicating its potent carcinogenic properties . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation to form hydroxylated metabolites, which can further interact with DNA and other biomolecules. The metabolic pathways of this compound also involve the formation of glucuronides, which are excreted in bile and can be further metabolized by intestinal microflora . These pathways highlight the complex interactions between this compound and metabolic enzymes, as well as its potential for bioactivation and detoxification.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be absorbed into cells and metabolized by microsomal enzymes, leading to its distribution in different cellular compartments . The transport of this compound is influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within tissues. The distribution of this compound is also affected by its physicochemical properties, such as its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with DNA and other nuclear components . The compound tends to localize in the nucleus, where it can form DNA adducts and induce genetic mutations. Additionally, this compound can interact with other subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its metabolic state and the presence of specific targeting signals . These interactions highlight the compound’s ability to affect multiple cellular processes and compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrofluorene can be synthesized through the nitration of fluorene. The process involves dissolving fluorene in warm glacial acetic acid and adding concentrated nitric acid while maintaining the temperature between 50°C and 80°C. The reaction mixture is then cooled, and the product is collected and purified .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale, ensuring controlled reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization from glacial acetic acid are common practices .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Nitrofluorene is extensively used in scientific research due to its mutagenic and carcinogenic properties. It serves as a model compound for studying chemical carcinogenesis and the mechanisms of DNA adduct formation. Additionally, it is used in environmental studies to assess the impact of combustion-derived pollutants .

Comparison with Similar Compounds

Properties

IUPAC Name

2-nitro-9H-fluorene
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InChI

InChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2
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InChI Key

XFOHWECQTFIEIX-UHFFFAOYSA-N
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Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-]
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Molecular Formula

C13H9NO2
Record name 2-NITROFLUORENE
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DSSTOX Substance ID

DTXSID2020971
Record name 2-Nitrofluorene
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Molecular Weight

211.22 g/mol
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Physical Description

2-nitrofluorene is a cream-colored solid. (NTP, 1992), Cream colored solid; [CAMEO] Light yellow solid; [Aldrich MSDS]
Record name 2-NITROFLUORENE
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER, SOL IN ACETONE, BENZENE
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Vapor Pressure

0.00000954 [mmHg]
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Mechanism of Action

THE REDN OF AROMATIC NITRO CMPD TO THEIR CORRESPONDING HYDROXYLAMINO DERIVATIVES MAY ... EXPLAIN THE CARCINOGENIC ACTION OF SUCH AGENTS AS 2-NITROFLUORINE ...
Record name 2-NITRO-9H-FLUORENE
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Color/Form

NEEDLES

CAS No.

607-57-8
Record name 2-NITROFLUORENE
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Melting Point

316 °F (NTP, 1992), 158 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-nitrofluorene exert its mutagenic effects?

A: this compound itself is not directly mutagenic. It requires metabolic activation, primarily via nitroreduction, to exert its genotoxic effects. This process often involves enzymes like xanthine oxidase [] and cytochrome P450 enzymes, particularly P450IIB1 and P450IA1 [, ]. The resulting metabolites, such as N-hydroxy-2-aminofluorene and various hydroxylated nitrofluorenes, are highly reactive and can form adducts with DNA, leading to mutations [, ].

Q2: What are the major metabolites of this compound, and how do they contribute to its toxicity?

A: this compound undergoes extensive metabolism, resulting in various metabolites, including hydroxylated nitrofluorenes, 2-aminofluorene, and acetylated aminofluorenes [, ]. The specific metabolites formed, and their ratios, can vary depending on the species, route of exposure, and enzyme induction status [, , , ]. Hydroxylated nitrofluorenes, particularly 9-hydroxy-2-nitrofluorene (9-OHNF), are potent mutagens [, , ]. Acetylated aminofluorenes, such as 2-acetylaminofluorene (AAF) and its hydroxylated derivatives, are also carcinogenic and contribute to this compound’s toxicity [, , ].

Q3: How does age influence the metabolism of this compound?

A: Age plays a significant role in the expression and activity of enzymes involved in this compound metabolism, particularly in the lung []. For instance, cytochrome P450b, responsible for 9-OHNF formation, exhibits low activity in fetal and newborn rat lungs but increases significantly with age, reaching adult levels at 6-8 weeks []. This age-dependent enzyme expression can influence the balance between detoxification and activation pathways, affecting this compound toxicity.

Q4: Does pretreatment with inducers like beta-naphthoflavone (BNF) alter this compound metabolism?

A: Yes, pretreatment with inducers like BNF, a cytochrome P450 inducer, can significantly alter this compound metabolism. In rats, BNF treatment increased the clearance of this compound in isolated perfused lungs, enhanced its metabolism by lung microsomes, and altered the metabolite profile [, ]. Specifically, BNF induced cytochrome P450IA1, leading to increased formation of hydroxylated metabolites, including 9-OHNF []. This metabolic shift towards more genotoxic metabolites underscores the potential for enhanced toxicity upon exposure to inducers.

Q5: What is the molecular formula, weight, and structure of this compound?

A5: The molecular formula of this compound is C13H9NO2. It has a molecular weight of 211.22 g/mol. Structurally, it consists of a fluorene backbone (three fused benzene rings) with a nitro group (-NO2) attached to the 2nd position of the central benzene ring.

Q6: Is there spectroscopic data available for this compound?

A: Yes, various spectroscopic techniques have been employed to characterize this compound. These include UV-Vis spectrophotometry, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy [, , ]. For instance, UV-Vis spectroscopy can be used to determine the compound's concentration in solution, while MS and NMR provide structural information [, ].

Q7: What evidence supports the classification of this compound as a genotoxic carcinogen?

A: Numerous studies have established the genotoxic and carcinogenic properties of this compound. In vitro, this compound exhibits mutagenicity in bacterial assays, particularly the Ames test, inducing frameshift mutations [, , ]. It also causes DNA damage, as evidenced by the induction of unscheduled DNA synthesis (UDS) in rat hepatocytes []. In vivo studies have demonstrated the carcinogenicity of this compound in animal models, with tumor formation observed in various organs, including the liver and bladder [, ].

Q8: Does this compound form DNA adducts, and what is their significance?

A: Yes, this compound metabolites can form covalent adducts with DNA [, , ]. These adducts are critical events in this compound-induced carcinogenesis. The formation of specific adducts, such as N-(deoxyguanosin-8-yl)-2-aminofluorene, has been identified and linked to mutagenic outcomes []. Understanding the types and levels of DNA adducts formed can provide valuable insights into the carcinogenic potential of this compound and its metabolites.

Q9: What analytical techniques are commonly employed for this compound detection and quantification?

A: Various analytical methods are available for detecting and quantifying this compound in environmental and biological samples. High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometric detection is widely used for separating and quantifying this compound and its metabolites [, ]. Electrochemical methods, particularly voltammetry using silver solid amalgam electrodes, have also emerged as sensitive techniques for detecting this compound and related compounds [, , ].

Q10: What are the primary sources of this compound in the environment?

A: this compound is primarily formed during incomplete combustion processes, making it a ubiquitous environmental pollutant. Major sources include vehicle exhaust, industrial emissions, cigarette smoke, and other combustion-related activities [, ]. Its presence in urban air particulates (UAP) raises concerns about human exposure through inhalation [].

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